3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
Description
3-Cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. This structure is substituted with a phenyl group at the 3-position, a cyclohexyl-propanamide chain via an ether linkage at the 6-position, and an ethyloxy spacer.
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c28-20(13-11-17-7-3-1-4-8-17)23-15-16-29-21-14-12-19-24-25-22(27(19)26-21)18-9-5-2-6-10-18/h2,5-6,9-10,12,14,17H,1,3-4,7-8,11,13,15-16H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCHVNDWPUAJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide typically involves multi-step organic synthesis. The triazolo-pyridazine core can be constructed through a series of cyclization reactions involving hydrazine derivatives and substituted acyl hydrazines. Subsequent alkylation with 2-bromoethyl cyclohexane forms the desired ethyl ether linkage. The final step involves amidation with cyclohexylamine under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might leverage continuous flow reactors to enhance reaction efficiency and yield. Using such methods allows precise control of reaction parameters, which can be scaled for mass production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several chemical reactions, primarily including oxidation, reduction, and substitution.
Common Reagents and Conditions
Typical reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions usually involve room temperature to moderate heating in organic solvents like dichloromethane or ethanol.
Major Products
The major products formed depend on the type of reaction:
Oxidation might yield hydroxylated or carbonyl derivatives.
Reduction can lead to deoxygenated compounds.
Substitution reactions can introduce various functional groups, enhancing its chemical diversity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide exhibit antimicrobial properties. The triazole ring is known for its role in various pharmaceuticals as an antifungal agent. Studies have shown that derivatives of triazoles can inhibit the growth of both bacterial and fungal pathogens by disrupting their cellular processes .
Urease Inhibition
Urease is an enzyme associated with the virulence of certain pathogens. Compounds containing triazole derivatives have been evaluated for their ability to inhibit urease activity. For example, a study reported that triazole-containing compounds demonstrated significant urease inhibition, suggesting that this compound) might be effective in mitigating infections caused by urease-positive microorganisms .
Case Study 1: Urease Inhibition
In a comparative study evaluating the urease inhibitory effects of various triazole derivatives, it was found that certain modifications to the triazole structure enhanced inhibitory potency significantly. For instance, compounds bearing specific substituents on the triazole ring exhibited IC50 values ranging from 0.87 µM to 8.32 µM, indicating strong potential for therapeutic applications against urease-related infections .
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on structurally related compounds demonstrated their efficacy against common bacterial strains. The results indicated that modifications to the phenyl group significantly influenced antimicrobial activity, suggesting that similar strategies could be applied to optimize the efficacy of this compound) .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, potentially including enzymes or receptors. The triazolo-pyridazine core is known to bind tightly to certain biological targets, influencing their activity. The cyclohexyl group can enhance hydrophobic interactions, while the phenyl ring contributes to π-π stacking interactions. These combined effects alter molecular pathways critical in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine scaffold, with variations in substituents and functional groups influencing their properties:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Physicochemical Properties: The target compound’s cyclohexyl-propanamide and ether spacer may enhance lipophilicity compared to analogs with carboxylic acid groups (e.g., E-4b and E-4d in ), which exhibit higher melting points (253–255°C and 187–189°C, respectively) . These differences suggest reduced crystallinity or altered solubility profiles in the target compound.
Structural Analogues and Bioactivity: While compounds are propenoic acid derivatives with pyrazole linkages, the target’s amide-ether structure may confer distinct pharmacokinetic properties, such as improved metabolic stability or membrane permeability. highlights heterocyclic amines (e.g., IQ-class compounds) as carcinogens due to aromatic planar structures facilitating DNA intercalation. In contrast, the target’s non-planar cyclohexyl group and lack of aminoimidazole motifs may mitigate such risks, though explicit toxicity data are unavailable .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling the triazolopyridazine core with a cyclohexyl-propanamide via an ethyloxy linker, a route differing from the propenoic acid derivatives in , which utilize condensation reactions .
Biological Activity
3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- CAS Number : 946272-66-8
- Molecular Weight : 393.5 g/mol
- Structure : The compound features a cyclohexyl group, a triazolo-pyridazine moiety, and an ether linkage, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, compounds with similar structural motifs have shown inhibitory effects on urease and other enzymes critical for tumor growth .
- Cell Proliferation : The compound's potential to modulate cell proliferation has been observed in various cancer cell lines. It is hypothesized that it may induce apoptosis or inhibit cell cycle progression through specific signaling pathways.
Anticancer Activity
A series of studies have evaluated the anticancer potential of related compounds within the same chemical class:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induces apoptosis |
| Compound B | A549 | 26 | Inhibits growth |
| Compound C | HeLa | 7.01 | Topoisomerase II inhibition |
These findings indicate that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines .
Case Studies
- Study on Antitumor Activity : A study focused on derivatives similar to this compound demonstrated substantial inhibitory effects on the growth of MCF7 and A549 cells. The results indicated that the compound could serve as a lead for further development in cancer therapeutics .
- Urease Inhibition Study : Another investigation explored the urease inhibition properties of triazolo derivatives. The compounds exhibited IC50 values ranging from 0.067 µM to 0.30 µM against urease enzyme activity, suggesting a promising avenue for treating infections caused by urease-positive bacteria .
Q & A
Basic Research Questions
Q. What are the critical steps and reagents for synthesizing 3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide?
- Key Steps :
- Triazolopyridazine Core Formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) .
- Etherification : Reaction of the 6-hydroxyl group on the triazolopyridazine core with a bromoethyl intermediate using sodium hydride (NaH) as a base to promote nucleophilic substitution .
- Amide Coupling : Activation of the carboxylic acid (e.g., 3-cyclohexylpropanoic acid) with coupling agents like HATU or EDCI, followed by reaction with the ethylamine intermediate .
- Critical Reagents : Sodium hydride (for deprotonation), DMF (solvent), protective groups (e.g., Boc for amine intermediates), and coupling agents (e.g., EDCI/HOBt) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., DMSO-d) to verify proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection to assess purity (>95% typically required for biological assays) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature Control : Maintain reactions between 0–5°C during sensitive steps (e.g., amide coupling) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in etherification steps, while dichloromethane (DCM) is preferred for acid-sensitive reactions .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
- Monitoring : Track reaction progress via TLC (Rf values) or in-situ IR spectroscopy for functional group verification .
Q. What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) by immobilizing the target protein on a sensor chip .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses within active sites, validated by mutational studies .
Q. How do structural modifications to the triazolopyridazine core affect pharmacokinetic properties?
- Lipophilicity Adjustments : Introducing electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhances metabolic stability by reducing CYP450-mediated oxidation .
- Solubility Optimization : Adding polar substituents (e.g., -OH or -OCH) improves aqueous solubility but may reduce membrane permeability .
- Pharmacokinetic Studies : In vivo assays in rodent models measure bioavailability, half-life, and tissue distribution using LC-MS/MS quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
